4(3H)-Quinazolinone, 3-(3-oxo-3-phenylpropyl)-
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Overview
Description
4(3H)-Quinazolinone, 3-(3-oxo-3-phenylpropyl)-: is a chemical compound that belongs to the quinazolinone family. Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system. This specific compound is characterized by the presence of a 3-oxo-3-phenylpropyl group attached to the quinazolinone core. Quinazolinones have been extensively studied due to their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4(3H)-Quinazolinone, 3-(3-oxo-3-phenylpropyl)- can be achieved through various synthetic routes. One common method involves the condensation of anthranilic acid with benzoyl chloride to form 2-phenylquinazolin-4(3H)-one. This intermediate is then subjected to a Friedel-Crafts acylation reaction with 3-oxo-3-phenylpropanoic acid to yield the desired compound. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride in an inert solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 4(3H)-Quinazolinone, 3-(3-oxo-3-phenylpropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can yield reduced forms of the compound, such as dihydroquinazolinones.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group can be replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions include various quinazolinone derivatives with altered functional groups and oxidation states .
Scientific Research Applications
Chemistry: In chemistry, 4(3H)-Quinazolinone, 3-(3-oxo-3-phenylpropyl)- serves as a valuable intermediate for the synthesis of more complex heterocyclic compounds. It is used in the development of new synthetic methodologies and the study of reaction mechanisms .
Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Quinazolinone derivatives have shown promising activity against various biological targets, including enzymes and receptors .
Medicine: In medicine, quinazolinone derivatives are explored for their therapeutic potential. They exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials .
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone, 3-(3-oxo-3-phenylpropyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site. Additionally, it can interact with cellular pathways involved in inflammation and cell proliferation, leading to its therapeutic effects .
Comparison with Similar Compounds
2-Phenylquinazolin-4(3H)-one: A closely related compound with similar structural features.
3-Oxo-3-phenylpropanoic acid: A precursor used in the synthesis of 4(3H)-Quinazolinone, 3-(3-oxo-3-phenylpropyl)-.
Uniqueness: 4(3H)-Quinazolinone, 3-(3-oxo-3-phenylpropyl)- is unique due to the presence of the 3-oxo-3-phenylpropyl group, which imparts distinct chemical and biological properties. This structural feature enhances its reactivity and potential as a pharmacophore in drug design .
Properties
CAS No. |
84671-76-1 |
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Molecular Formula |
C17H14N2O2 |
Molecular Weight |
278.30 g/mol |
IUPAC Name |
3-(3-oxo-3-phenylpropyl)quinazolin-4-one |
InChI |
InChI=1S/C17H14N2O2/c20-16(13-6-2-1-3-7-13)10-11-19-12-18-15-9-5-4-8-14(15)17(19)21/h1-9,12H,10-11H2 |
InChI Key |
BUZYLMIVGMUYHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCN2C=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
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